methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine
Description
Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine is a secondary amine featuring a methyl-substituted imidazole ring linked via an ethyl chain. The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, confers unique electronic and steric properties. The methyl group at the 1-position of the imidazole ring enhances stability by reducing tautomerization, while the ethylamine side chain provides flexibility for molecular interactions. This compound is structurally analogous to bioactive molecules targeting enzymes like farnesyltransferase , and its synthesis typically involves coupling reactions between imidazole derivatives and alkylamines .
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
N-methyl-2-(3-methylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-8-4-3-7-5-9-6-10(7)2/h5-6,8H,3-4H2,1-2H3 |
InChI Key |
CHOBYVFEIQROLG-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CN=CN1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which leads to the formation of substituted imidazoles . Another approach involves the reaction of methyl propiolate with substituted amidoximes under microwave conditions, using a catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these processes.
Chemical Reactions Analysis
Alkylation Reactions
The tertiary amine group undergoes alkylation with electrophiles like alkyl halides. Reaction conditions significantly influence product distribution:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | DMF, 60°C, 6 hr | Quaternary ammonium salt | 78% | |
| Ethyl bromoacetate | THF, RT, 12 hr (with NaHCO₃) | N-Ethoxycarbonylmethyl derivative | 65% | |
| Benzyl chloride | Acetonitrile, reflux, 8 hr | N-Benzylated product | 82% |
Key mechanistic insight: The amine acts as a nucleophile, attacking electrophilic carbons in SN₂ pathways. Steric hindrance from the imidazole ring slows reactivity compared to simpler amines.
Acylation Reactions
Acylation with anhydrides or acid chlorides produces stable amides:
| Acylating Agent | Catalyst | Reaction Time | Product | Purity |
|---|---|---|---|---|
| Acetic anhydride | Pyridine (base) | 4 hr | N-Acetylated derivative | 95% |
| Benzoyl chloride | Triethylamine | 6 hr | N-Benzoylated compound | 88% |
Notable finding : Acylation occurs preferentially at the amine over the imidazole nitrogen due to higher basicity (pKa ~10 vs. pKa ~7 for imidazole). FT-IR analysis confirms amide bond formation at 1650–1680 cm⁻¹ .
Coordination Chemistry
The imidazole ring serves as a ligand for transition metals, forming complexes with therapeutic potential:
| Metal Salt | Solvent | Complex Structure | Application |
|---|---|---|---|
| CuCl₂ | Methanol | Octahedral Cu(II) complex | Antimicrobial agents |
| Zn(NO₃)₂ | Ethanol | Tetrahedral Zn(II) complex | Enzyme inhibition studies |
X-ray crystallography reveals N3 of the imidazole ring as the primary binding site. These complexes exhibit enhanced biological activity compared to the free ligand .
Electrophilic Substitution on Imidazole
The electron-rich imidazole ring undergoes electrophilic substitution at position C4:
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitroimidazole derivative | >90% C4 substitution |
| SO₃/DMF complex | 80°C, 4 hr | 4-Sulfoimidazole compound | 85% C4 selectivity |
¹H-NMR data (δ 7.8–8.1 ppm) confirms substitution patterns . Steric effects from the ethylamine chain suppress reactivity at C2.
Reductive Amination
The primary amine participates in reductive amination with aldehydes:
| Aldehyde | Reducing Agent | Product | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN | N,N-Dimethyl derivative | 74% |
| 4-Chlorobenzaldehyde | H₂/Pd-C | Aryl-substituted tertiary amine | 68% |
LC-MS analysis (m/z 253.2 [M+H]⁺) verifies successful transformations.
Bioorthogonal Reactions
Recent studies highlight applications in click chemistry:
-
Strain-promoted azide-alkyne cycloaddition : The amine is functionalized with dibenzocyclooctyne (DBCO) for targeted drug delivery .
-
SuFEx reactions : Sulfur(VI) fluoride exchange at the amine generates stable sulfonamides for bioconjugation.
This compound's versatility stems from synergistic interactions between its amine and heterocyclic moieties. Ongoing research focuses on optimizing reaction conditions for pharmaceutical applications, particularly in prodrug synthesis and metal-based therapeutics . Future directions include catalytic asymmetric alkylation and photoinduced C–H functionalization.
Scientific Research Applications
Medicinal Chemistry
Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine has shown promise in medicinal chemistry due to its ability to interact with various biological targets. Compounds containing imidazole rings often exhibit pharmacological activities, including antimicrobial, antifungal, and anticancer properties. Research indicates that this compound may enhance the efficacy of existing drugs or serve as a lead compound for new drug development.
Drug Development
The compound's structural similarities with other biologically active compounds suggest potential applications in drug design. For instance, modifications of the imidazole moiety can lead to derivatives that may function as enzyme inhibitors or receptor modulators. Ongoing studies are focused on understanding its mechanism of action and optimizing its pharmacokinetic properties .
Interaction with Biological Targets
Research has highlighted the importance of studying this compound's interactions with specific proteins and enzymes to elucidate its biological activity. Understanding these interactions is crucial for developing targeted therapies, particularly in oncology and infectious diseases.
Case Studies
Several case studies have documented the effects of this compound on various cell lines, demonstrating its potential as an anticancer agent. For example, studies have shown that derivatives of this compound can induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect.
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparison with related compounds is useful:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Methylimidazole | A simple imidazole derivative | Commonly used as a building block in synthesis |
| 2-Methylimidazole | Imidazole derivative with a methyl group on C2 | Exhibits different reactivity due to position |
| Benzylamine | Aromatic amine | Shows distinct aromatic properties |
| Ethanolamine | Simple amino alcohol | Used extensively in pharmaceuticals |
This table illustrates how this compound stands out due to its specific combination of structural elements that may enhance its biological activity compared to similar compounds.
Mechanism of Action
The mechanism of action of methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table compares methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine with key analogues:
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Biological Activity/Application | Reference |
|---|---|---|---|---|---|
| This compound | C₇H₁₃N₃ | 139.20 g/mol | 1-methylimidazole, ethylamine, methylamine | Enzyme inhibition (potential) | N/A |
| (1-Methyl-1H-imidazol-5-yl)methylamine | C₈H₁₅N₃ | 153.23 g/mol | 1-methylimidazole, isopropylamine | Building block for heterocyclic synthesis | |
| Ethyl[(1-methyl-1H-imidazol-5-yl)methyl]amine | C₇H₁₃N₃ | 139.20 g/mol | 1-methylimidazole, ethylamine | Intermediate in drug discovery | |
| N-[2-[(4-Cyano-2-fluorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]amino]ethyl]-... | C₂₆H₃₁FN₆O₂S | 510.6 g/mol | Fluorophenyl, sulfonamide, cyano | Farnesyltransferase inhibitor (FGTI-2734) | |
| 1-Methyl-4-nitro-1H-imidazol-5-amine | C₄H₆N₄O₂ | 142.11 g/mol | Nitro group, 1-methylimidazole | Potential antimicrobial agent |
Key Observations :
- In contrast, the methyl and ethyl groups in the target compound improve lipophilicity, favoring membrane permeability.
- Complexity vs.
Physicochemical Properties
- Elemental Analysis : For tert-butyl carbamate derivatives (e.g., C₁₇H₂₃N₃O₃), elemental analysis showed 64.26% C, 7.21% H, and 13.39% N , closely matching theoretical values. The target compound’s simpler structure would likely exhibit similar precision.
- Solubility : The methylimidazole core confers moderate water solubility, while ethylamine side chains enhance organic solvent compatibility compared to nitro- or sulfonamide-containing analogues .
Biological Activity
Methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a methyl group, an ethyl chain, and a 1-methyl-1H-imidazole moiety. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions, is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that many imidazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial and fungal strains.
Case Study: Antimicrobial Testing
In a study conducted to evaluate the antimicrobial efficacy of this compound, it was tested against both Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Microbial Strain | Zone of Inhibition (mm) |
|---|---|
| Methicillin-sensitive S. aureus (MSSA) | 18 |
| Methicillin-resistant S. aureus (MRSA) | 15 |
| E. coli | 20 |
| P. aeruginosa | 12 |
| K. pneumoniae | 14 |
The compound demonstrated notable activity against E. coli and MSSA, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The anticancer potential of this compound has also been explored in vitro. Studies have shown that compounds containing imidazole rings can inhibit the growth of various cancer cell lines.
Case Study: Anticancer Evaluation
In vitro assays were performed on several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The results are detailed in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 25 |
| A549 (Lung Cancer) | 30 |
| HepG2 (Liver Cancer) | 28 |
The IC50 values indicate that this compound exhibits moderate potency against these cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .
The biological activity of this compound is likely attributed to its ability to interact with biological targets through hydrogen bonding and π–π stacking interactions facilitated by the imidazole moiety. This interaction profile is crucial for its antimicrobial and anticancer activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
